molecular formula C16H23BrN2O B246956 4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine

4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine

Cat. No. B246956
M. Wt: 339.27 g/mol
InChI Key: CGNISXONYMDEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine, also known as BBP or Compound 32, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties.

Mechanism of Action

The mechanism of action of 4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine is not fully understood, but it is believed to involve modulation of the sigma-1 receptor. Activation of this receptor has been shown to have neuroprotective effects, as well as modulating calcium signaling and neurotransmitter release.
Biochemical and Physiological Effects:
4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine has been shown to have various biochemical and physiological effects, including modulation of calcium signaling, regulation of oxidative stress, and inhibition of inflammation. It has also been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine has several advantages for lab experiments, including its high affinity for the sigma-1 receptor and its potential as a therapeutic agent for various conditions. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine, including further studies on its pharmacological properties, potential therapeutic applications, and optimization of its synthesis method. Additionally, there is a need for further research on the safety and toxicity of 4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine, as well as its potential interactions with other drugs and compounds.
In conclusion, 4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine as a therapeutic agent and its safety and toxicity.

Synthesis Methods

4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine can be synthesized using a series of chemical reactions starting with 2-bromobenzylamine and morpholine. The reaction involves the use of various reagents and solvents, including triethylamine, acetic anhydride, and chloroform. The final product is obtained through a purification process, such as column chromatography.

Scientific Research Applications

4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine has been studied for its potential pharmacological properties, particularly as a ligand for various receptors in the brain. It has been shown to have affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes, including neurodegenerative diseases, pain, and addiction. 4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine has also been studied for its potential as a therapeutic agent for these conditions.

properties

Product Name

4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine

Molecular Formula

C16H23BrN2O

Molecular Weight

339.27 g/mol

IUPAC Name

4-[1-[(2-bromophenyl)methyl]piperidin-4-yl]morpholine

InChI

InChI=1S/C16H23BrN2O/c17-16-4-2-1-3-14(16)13-18-7-5-15(6-8-18)19-9-11-20-12-10-19/h1-4,15H,5-13H2

InChI Key

CGNISXONYMDEMH-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCOCC2)CC3=CC=CC=C3Br

Canonical SMILES

C1CN(CCC1N2CCOCC2)CC3=CC=CC=C3Br

Origin of Product

United States

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